

Application Notes and Protocols for Fluo-8 in Calcium Imaging Assays

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Compound of Interest		
Compound Name:	М8-В	
Cat. No.:	B10772128	Get Quote

A Note on Nomenclature: The query specified "M8-B." Following a comprehensive search, no calcium imaging probe with this designation was identified. It is highly probable that this was a typographical error and the intended subject was the widely used calcium indicator, Fluo-8. The following application notes and protocols are based on Fluo-8 and its variants.

Introduction to Fluo-8 Calcium Imaging

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1][2][3] The ability to accurately measure intracellular calcium dynamics is crucial for understanding these fundamental biological functions and for the screening of potential therapeutic agents targeting G-protein coupled receptors (GPCRs) and ion channels. [2][4]

Fluo-8 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][4] It is an analog of the well-known Fluo-4 but offers several advantages, including a higher signal intensity and faster dye loading at room temperature.[1] [4] These characteristics make Fluo-8 an ideal probe for high-throughput screening (HTS) and other calcium imaging applications in drug discovery and basic research.[4]

Quantitative Data of Fluo-8

The following table summarizes the key quantitative properties of Fluo-8, providing a basis for experimental design and comparison with other calcium indicators.

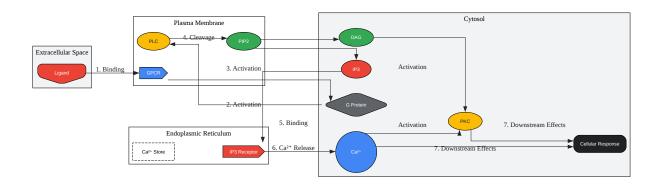


Property	Value	Notes
Excitation Wavelength (max)	~490 nm	Compatible with standard 488 nm laser lines.[1]
Emission Wavelength (max)	~514 nm - 525 nm	Emits in the green portion of the spectrum.[1]
Dissociation Constant (Kd)	~389 nM	This value can be influenced by pH, viscosity, and the presence of binding proteins in the cellular environment.[1]
Fluorescence Enhancement	>100 to >200-fold	Significant increase in fluorescence upon binding to calcium, providing a high signal-to-noise ratio.[1][4]
Brightness Comparison	~2x brighter than Fluo-4 AM	Offers enhanced sensitivity for detecting subtle calcium changes.[1][4]
~4x brighter than Fluo-3 AM		

Signaling Pathway Diagram

Calcium signaling is often initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling pathway leading to intracellular calcium release, a process readily monitored using Fluo-8.





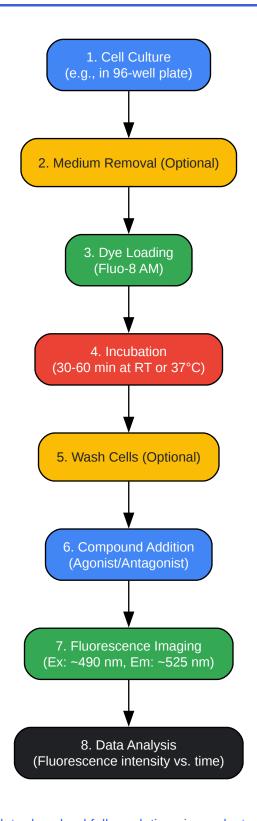
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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a calcium imaging assay using Fluo-8, from cell preparation to data analysis.





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Caption: Standard workflow for a Fluo-8 calcium imaging assay.

Detailed Experimental Protocol



This protocol provides a general guideline for performing a calcium imaging assay using Fluo-8 AM in a 96-well microplate format, suitable for high-throughput screening.

Materials

- Cells of interest cultured in a 96-well black-walled, clear-bottom microplate
- Fluo-8 AM (acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or buffer of choice
- Agonists, antagonists, or other test compounds
- Fluorescence microplate reader or imaging system with appropriate filters

Protocol Steps

- Cell Preparation:
 - Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
 - Culture cells in their appropriate growth medium until they reach the desired confluency.
- Preparation of Fluo-8 AM Stock Solution:
 - Prepare a stock solution of Fluo-8 AM in anhydrous DMSO. The final concentration will depend on the specific product instructions, but a 1-10 mM stock solution is common.
 - For easier dispersion in aqueous media, a 20% Pluronic® F-127 solution can be prepared in DMSO.
- Preparation of Dye Loading Solution:



- \circ On the day of the experiment, prepare a working solution of Fluo-8 AM in HBSS or your preferred buffer. The final concentration typically ranges from 1 to 10 μ M, with 4-5 μ M being a common starting point.[1]
- If using Pluronic® F-127, it can be added to the dye loading solution to aid in the dispersal of the AM ester.
- If your cells express organic anion transporters, which can lead to dye leakage, consider adding probenecid (1-2.5 mM) to the loading and assay buffers.[1]

Cell Loading:

- Remove the growth medium from the cell plate.[4] This is important to minimize background fluorescence and potential interference from components in the culture medium.[4]
- Add the Fluo-8 AM dye loading solution to each well.
- Incubate the plate at room temperature or 37°C for 30 to 60 minutes in the dark.[1][5]
 Fluo-8 has the advantage of efficient loading at room temperature.[1][4]
- Washing (Optional but Recommended):
 - After incubation, gently wash the cells twice with HBSS or your assay buffer to remove excess dye.[1] This step helps to reduce background fluorescence.
 - For "no-wash" assay formats, this step can be omitted.
- · Compound Addition and Imaging:
 - Place the plate in a fluorescence microplate reader or imaging system.
 - Set the instrument to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-8.
 - Establish a baseline fluorescence reading for a short period.
 - Add your test compounds (agonists, antagonists, etc.) to the wells.



Immediately begin recording the fluorescence intensity over time. The temporal resolution
of the recording will depend on the kinetics of the expected calcium response.

Data Analysis:

- The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration.
- Data is often expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F_0), or as a ratio (F/F_0).
- For quantitative measurements of free calcium concentration, the following equation can be used, though it requires calibration with solutions of known calcium concentrations to determine F_min and F_max: [Ca²⁺]_free = K_d * [(F - F_min) / (F_max - F)][1]

This protocol provides a solid foundation for utilizing Fluo-8 in calcium imaging assays.

Optimization of cell type, dye concentration, loading time, and temperature may be necessary to achieve the best results for your specific experimental system.

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